molecular formula C12H13NO3 B11887522 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B11887522
M. Wt: 219.24 g/mol
InChI Key: BEKPDYOODZOGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a carboxylic acid group at the 6th position and two methyl groups at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 4,4-dimethyl-2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both oxo and carboxylic acid groups.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4,4-dimethyl-2-oxo-1,3-dihydroquinoline-6-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-12(2)6-10(14)13-9-4-3-7(11(15)16)5-8(9)12/h3-5H,6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

BEKPDYOODZOGOK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.